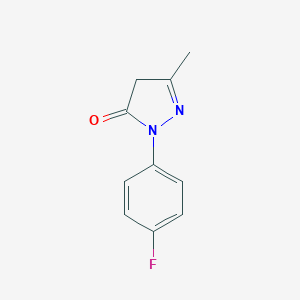

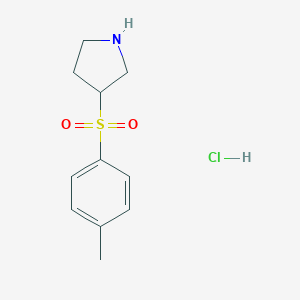

3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

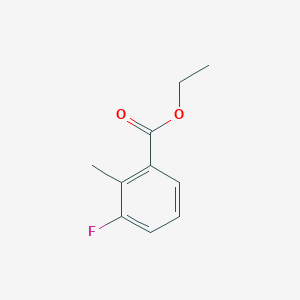

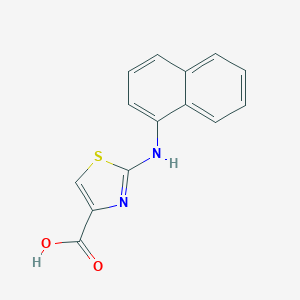

The compound 3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride is not directly mentioned in the provided papers. However, the papers do discuss related compounds that feature the 4-methylphenylsulfonyl moiety, which is a common structural feature in various biologically active compounds. For instance, the 4-methylphenylsulfonyl group is present in selective cyclooxygenase-2 inhibitors , and it is also part of the crystal structure of a chloro-substituted pyrrolopyridine . This suggests that the 3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride could potentially exhibit interesting biological activities or structural properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including N-oxidation, one-pot synthesis, and chlorination . These methods could potentially be adapted for the synthesis of 3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride, although the specific details would depend on the starting materials and desired functional group transformations.

Molecular Structure Analysis

The molecular structure of compounds containing the 4-methylphenylsulfonyl group can exhibit significant interactions such as π–π interactions and various hydrogen bonding patterns . These interactions are crucial for the stability and conformation of the molecules in the solid state. It is likely that 3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride would also display a unique set of intermolecular and intramolecular interactions influencing its molecular conformation.

Chemical Reactions Analysis

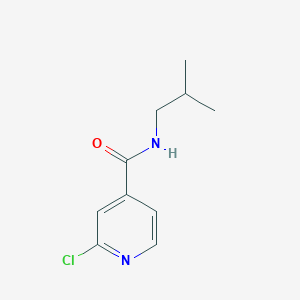

The chemical reactivity of the 4-methylphenylsulfonyl group within different compounds can vary. For example, in the context of cyclooxygenase inhibition, the placement of substituents around the central pyridine ring, which includes the sulfonyl group, is critical for biological activity . The specific chemical reactions that 3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride would undergo can be inferred from these studies but would require further experimental validation.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with the 4-methylphenylsulfonyl group are influenced by their molecular structure. For instance, the presence of this group in a molecule can affect its crystal packing , solubility, and potentially its melting point. The exact properties of 3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride would need to be determined through experimental studies, which are not described in the provided papers.

Aplicaciones Científicas De Investigación

Crystal Structure and Interactions

The crystal structure of a related compound, 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, features a three-dimensional network stabilized by π–π interactions, highlighting the structural significance of the 4-methylphenylsulfonyl group in facilitating these interactions (Selig et al., 2009).

Protecting Groups in Synthesis

Tosvinyl and besvinyl groups, derivatives of the 2-(4-methylphenylsulfonyl)ethenyl structure, have been used as protecting groups for NH in a series of compounds, demonstrating their utility in conjugate additions to tosylacetylene. This research shows the versatility of methylphenylsulfonyl-based groups in synthetic chemistry (Petit et al., 2014).

N-Alkylation and Cyclization

A novel approach involving the alkylation of pyrrolidine-2,5-dione with 2-(3,4-dihydro-1-naphthalenyl)ethyl-4-methylphenylsulfonates has been explored, leading to significant advancements in the synthesis of complex imides and their subsequent cyclization to yield aza-norsteroid analogs (Ramana et al., 2003).

Intramolecular Cyclization for Heterocyclic Compounds

The synthesis of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization of amino keto sulfones illustrates the compound's role in generating aromatic and non-aromatic five-membered heterocyclic compounds. This methodology showcases the use of methylphenylsulfonyl derivatives as precursors in the synthesis of heterocyclic compounds (Benetti et al., 2002).

Synthesis of Pyrrolidines with Sulfonyl Substituents

Research into the synthesis of 4-(trifluoromethyl)pyrrolidines containing sulfonyl and other substituents via 1,3-dipolar cycloaddition reactions extends the utility of sulfone groups in creating compounds with potential pharmacological applications (Markitanov et al., 2016).

Green Metric Evaluation in Synthesis

The synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, involving a green metric evaluation, demonstrates the environmental considerations in the synthesis of sulfone-containing compounds. This research highlights the importance of sustainable practices in chemical synthesis (Gilbile et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

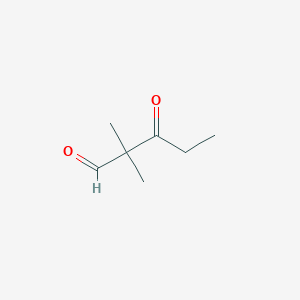

3-(4-methylphenyl)sulfonylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S.ClH/c1-9-2-4-10(5-3-9)15(13,14)11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVYDFUAHPEACJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2CCNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol](/img/structure/B180300.png)

![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4alpha,6alpha)]-(9CI)](/img/structure/B180301.png)